1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO3. It is a significant intermediate in the synthesis of various pharmaceuticals and chemical substances. This compound is known for its unique structural features, which include an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis .
Preparation Methods
The synthesis of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 2,4-dimethoxyacetophenone with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .
Scientific Research Applications
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in various reactions[][6].
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in both research and therapeutic contexts .
Comparison with Similar Compounds
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(4-methoxyphenyl)propan-2-ol: This compound has a similar structure but with only one methoxy group, resulting in different chemical properties and reactivity.
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: This compound has an additional carbon in the chain, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-11(13,7-12)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
IQCARABDRCPELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=C(C=C(C=C1)OC)OC)O |
Origin of Product |
United States |
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